6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Description
6-Fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core substituted with fluorine at position 6 and a methoxy group at position 5. The fluorine and methoxy substituents modulate electronic properties, solubility, and binding interactions, making it a candidate for drug discovery.
Structure
3D Structure
Properties
Molecular Formula |
C8H7FN2O |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-5(9)4-11-6-2-3-10-7(6)8/h2-4,10H,1H3 |
InChI Key |
SHNKJSCBKIFYSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=C1F)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Two-Component Cyclocondensation with Active Methylene Compounds
A prominent method for constructing the pyrrolo[3,2-b]pyridine core involves cyclocondensation reactions between substituted pyridine amines and active methylene reagents. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives undergo cyclo-condensation with acetylacetone or malononitrile in acetic acid under HCl catalysis to yield pyrrolo[2,3-b]pyridines. Adapting this approach, 4-amino-5-fluoro-6-methoxypyridine could serve as a precursor, reacting with acetylacetone to form the fused pyrrole ring.
Reaction Conditions :
-
Solvent: Acetic acid
-
Catalyst: Hydrochloric acid (2–3 drops)
-
Temperature: Reflux (110–120°C)
-
Duration: 4–6 hours
Halogenation and Functional Group Interconversion
Bromination Followed by Nucleophilic Fluorination
Introducing fluorine at position 6 often requires halogenation followed by nucleophilic substitution. Starting with 7-methoxy-1H-pyrrolo[3,2-b]pyridine , bromination at position 6 using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride generates 6-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine . Subsequent treatment with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at 120°C replaces bromine with fluorine.
Optimized Parameters :
Directed Ortho-Metalation for Regioselective Substitution
Directed ortho-metalation (DoM) using a tert-butoxycarbonyl (Boc) directing group enables precise introduction of substituents. For instance, Boc-protected 7-methoxypyrrolo[3,2-b]pyridine undergoes lithiation at position 6 with LDA (lithium diisopropylamide) at −78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI) to install fluorine.
Key Steps :
-
Boc protection of the pyrrole nitrogen.
-
Lithiation: LDA (2.5 equiv), THF, −78°C, 1 h.
-
Fluorination: NFSI (1.5 equiv), −78°C to RT, 2 h.
-
Boc deprotection: HCl in dioxane.
Palladium-Mediated Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Aryl Functionalization
While Suzuki couplings are typically used for aryl-aryl bond formation, they can be adapted for introducing boronate-containing intermediates. For example, 6-bromo-7-methoxypyrrolo[3,2-b]pyridine reacts with fluorophenylboronic acid under Pd(dppf)Cl₂ catalysis to install fluorine indirectly. However, direct fluorination via coupling remains challenging due to the instability of fluoroboronates.
Conditions :
-
Catalyst: Pd(dppf)Cl₂ (0.05 equiv).
-
Base: K₂CO₃ (3 equiv).
-
Solvent: Dioxane/water (3:1).
-
Temperature: 80°C, 8 h.
Post-Cyclization Methylation for Methoxy Group Installation
O-Methylation of Hydroxypyrrolopyridine
A two-step sequence involving hydroxylation followed by methylation is effective for introducing the methoxy group. 6-Fluoro-7-hydroxypyrrolo[3,2-b]pyridine is treated with methyl iodide (MeI) in the presence of K₂CO₃ in DMF at 60°C for 6 h, achieving >80% conversion to the methoxy derivative.
Procedure :
-
Hydroxylation: NH₄OH (7 M), 100°C, 24 h.
-
Methylation: MeI (1.2 equiv), K₂CO₃ (2 equiv), DMF, 60°C.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Amine + acetylacetone | 50–65 | One-pot synthesis | Limited substrate availability |
| Bromination/Fluorination | NBS bromination → KF substitution | 40–70 | Regioselective | Multi-step, moderate yields |
| Directed Metalation | Lithiation → NFSI fluorination | 50–60 | High regiocontrol | Requires cryogenic conditions |
| Post-Cyclization Methylation | Hydroxylation → MeI methylation | 70–75 | High efficiency for methoxy | Requires hydroxyl precursor |
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Used to modify the electronic properties of the compound.
Substitution: Commonly involves halogenation or alkylation to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities that make it a candidate for drug development, particularly in the treatment of cancer and other diseases.
1. Anticancer Activity
Research has shown that pyrrolo[3,2-b]pyridine derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compounds derived from this scaffold have demonstrated potent inhibitory effects against FGFR1, 2, and 3, with IC50 values indicating significant efficacy in suppressing tumor cell proliferation and inducing apoptosis in breast cancer models .
2. Antidiabetic Effects
Studies indicate that derivatives of pyrrolo[3,2-b]pyridine may enhance insulin sensitivity and exhibit potential as therapeutic agents for diabetes management. Specific compounds have been shown to increase glucose incorporation into lipids significantly, suggesting their role in managing hyperglycemia and related metabolic disorders .
3. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Certain derivatives have shown effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as therapeutic agents in treating resistant infections.
Synthesis and Structural Modifications
The synthesis of 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Recent studies have focused on optimizing synthetic pathways to improve yield and reduce costs while maintaining the desired pharmacological properties.
Case Studies
Mechanism of Action
The mechanism of action of 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural and physicochemical properties of 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine with related compounds:
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | C8H7FN2O | F (6), OCH3 (7) | 166.15 | Not Provided | Enhanced polarity due to methoxy group |
| 6-Fluoro-1H-pyrrolo[3,2-b]pyridine | C7H5FN2 | F (6) | 136.13 | 1190320-33-2 | Lacks methoxy; lower molecular weight |
| 6-Fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine | C8H7FN2 | F (6), CH3 (2) | 150.16 | CID 53413075 | Methyl group increases hydrophobicity |
| 6-Fluoro-1H-pyrrolo[3,2-c]pyridine | C7H5FN2 | F (6) | 136.13 | 196591082041-03-9 | Ring fusion (3,2-c vs. 3,2-b) alters geometry |
| 5-Methoxy-6-azaindole | C8H7N2O | OCH3 (5) | 163.16 | Not Provided | Methoxy at pyrrole position; distinct scaffold |
Electronic and Physicochemical Properties
- Fluorine vs. Methoxy Effects: The 6-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. The 7-methoxy group introduces hydrogen-bonding capacity and increases solubility relative to methyl or chloro derivatives (e.g., 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in ) .
- Ring Fusion Differences : Compounds like 6-Fluoro-1H-pyrrolo[3,2-c]pyridine () and 7-methoxy-1H-pyrrolo[2,3-c]pyridine () exhibit distinct ring fusion patterns (3,2-c vs. 3,2-b), altering π-π stacking and steric interactions critical for receptor binding .
Key Research Findings
- Synthetic Accessibility : The methoxy group at position 7 may complicate synthesis compared to simpler analogs like 6-Fluoro-1H-pyrrolo[3,2-b]pyridine, which is commercially available () .
- Similarity Scores : Structural similarity algorithms () rank 6-Methyl-1H-pyrrolo[3,2-c]pyridine (similarity 0.92) closest to the target compound, but differences in substituent electronegativity (methyl vs. methoxy) significantly impact bioactivity .
Biological Activity
6-Fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves the inhibition of FGFRs, specifically FGFR1, FGFR2, and FGFR3. Upon binding to these receptors, the compound prevents their dimerization and subsequent autophosphorylation, which are critical steps in activating downstream signaling pathways such as the RAS-MEK-ERK pathway. This inhibition leads to reduced cell proliferation and migration, making it particularly relevant in cancer research.
This compound exhibits several important biochemical properties:
- Binding Affinity : The compound shows potent inhibitory effects against FGFRs with low IC50 values (e.g., 7 nM for FGFR1) indicating strong binding affinity.
- Cellular Effects : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells, and inhibit their migratory capabilities.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| FGFR Inhibition | IC50 values as low as 7 nM for FGFR1 | |
| Apoptosis Induction | Significant apoptosis in breast cancer cells | |
| Cell Proliferation Inhibition | Reduced proliferation in cancer cell lines | |
| Migration Inhibition | Decreased migration capabilities in cancer cells |
Case Studies
- Breast Cancer Research : A study demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the downregulation of FGFR signaling pathways.
- In Vivo Tumor Models : In xenograft models, administration of the compound led to significant tumor growth inhibition compared to control groups. This effect was attributed to its ability to block FGFR-mediated signaling pathways that are often upregulated in tumors .
Structural Comparisons
The unique structural attributes of this compound contribute to its distinct biological profile. Below is a comparison with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | Bromine at position 5 | Moderate FGFR inhibition |
| 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | Iodine at position 3 | Lower activity against FGFRs |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | Fluorine at position 5 | Limited biological activity |
| This compound | Fluorine and methoxy groups enhance solubility | Potent FGFR inhibition and apoptosis |
Q & A
Q. (Advanced)
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .
- Prodrug design : Convert free hydroxyl groups to ester prodrugs (e.g., methyl benzoate derivatives) for enhanced bioavailability .
- LogP optimization : Introduce lipophilic substituents (e.g., cyclopentyl) to balance blood-brain barrier penetration .
Validate improvements via in vivo PK studies (e.g., rat plasma half-life measurements) .
What analytical techniques are critical for confirming regioselectivity in pyrrolopyridine functionalization?
Q. (Basic)
- 2D NMR : Use H-C HSQC to assign carbon environments and confirm substitution patterns (e.g., C-6 vs. C-7 fluorination).
- X-ray crystallography : Resolve ambiguous regiochemistry in crystalline derivatives .
- Isotopic labeling : Track F incorporation via radio-HPLC in fluorination reactions .
How can reaction mechanisms for fluorination and methoxylation be elucidated?
Q. (Advanced)
- Kinetic isotope effects (KIE) : Compare in deuterated solvents to distinguish between SN1 and SN2 pathways.
- Trapping experiments : Use TEMPO to detect radical intermediates in Selectfluor®-mediated fluorination .
- In situ IR spectroscopy : Monitor methoxylation progress by tracking C-Cl bond disappearance at ~550 cm .
What methodologies address the hygroscopicity of 6-fluoro-7-methoxy-pyrrolopyridine intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
